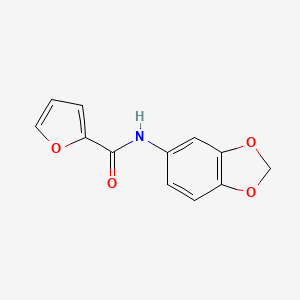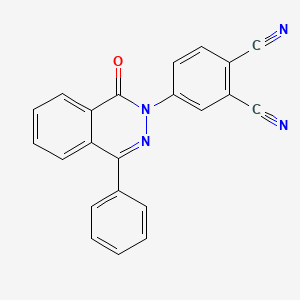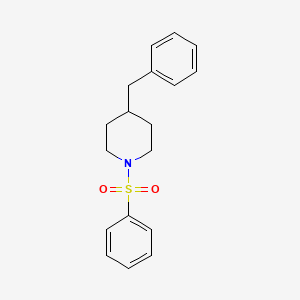![molecular formula C15H25N5O B5504154 2,2-dimethyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)propanamide](/img/structure/B5504154.png)
2,2-dimethyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-dimethyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)propanamide is a useful research compound. Its molecular formula is C15H25N5O and its molecular weight is 291.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 291.20591044 g/mol and the complexity rating of the compound is 335. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Crystal Structure and Supramolecular Aggregation
Research by Trilleras et al. (2008) on compounds with similar pyrimidine structures has demonstrated the nonplanarity of pyrimidine rings due to hydrogen bonding, leading to different supramolecular aggregations. This study emphasizes the structural diversity and potential applications of pyrimidine derivatives in material science and crystal engineering (Trilleras, Low, Cobo, Marchal, & Glidewell, 2008).
Biological Evaluation of Pyrazolopyrimidines
Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines, showcasing their potential as anticancer and anti-5-lipoxygenase agents. This highlights the therapeutic potential of pyrimidine derivatives in developing new pharmacological agents (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Synthesis and Properties of Tetrahydro Pyrido Pyrimidines
Nagamatsu et al. (1984) explored the synthesis and properties of tetrahydro pyrido pyrimidines, which could serve as a basis for designing novel compounds with unique physical or chemical properties for various applications in organic synthesis and medicinal chemistry (Nagamatsu, Koga, & Yoneda, 1984).
Herbicidal Activity of Pyrimidinone Derivatives
A study by Liu and Shi (2014) on the synthesis of N-{5-[2-(4,6-dimethoxy-pyrimidin-2-yloxy)-phenyl]-[1,3,4]thiadiazol-2-yl}2-aroxy-propanamides revealed moderate to good selective herbicidal activity. This suggests the potential of pyrimidine derivatives in agricultural chemistry for developing new herbicides (Liu & Shi, 2014).
Antimicrobial Agents from Pyrimidinones and Oxazinones
Hossan et al. (2012) synthesized a series of compounds using citrazinic acid, including pyrimidinones and oxazinones, showing promising antibacterial and antifungal activities. This demonstrates the role of pyrimidine derivatives in the development of new antimicrobial agents (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Propriétés
IUPAC Name |
2,2-dimethyl-N-[2-[(6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O/c1-15(2,3)14(21)17-7-6-16-12-10-13(19-11-18-12)20-8-4-5-9-20/h10-11H,4-9H2,1-3H3,(H,17,21)(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBFDKHBDCNYIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCNC1=CC(=NC=N1)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1'-(2-oxo-2-phenylethyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5504085.png)

![8-(3,4-dimethylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione](/img/structure/B5504101.png)


![N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}-2-phenoxyacetamide](/img/structure/B5504121.png)
![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-3-methylbutanamide](/img/structure/B5504126.png)
![methyl 3-[(2-bromobenzoyl)amino]benzoate](/img/structure/B5504133.png)
![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[4-(2-thienyl)butanoyl]-3-pyrrolidinyl}acetamide](/img/structure/B5504137.png)
![4-[tert-butyl(4-nitrobenzyl)amino]-4-oxobutanoic acid](/img/structure/B5504138.png)
![1-[(4-methylphenyl)sulfonyl]-N-propylprolinamide](/img/structure/B5504146.png)

![4-[4-(2-chlorophenyl)-4-piperidinyl]-2-(2-methylbutyl)pyrimidine hydrochloride](/img/structure/B5504161.png)

